molecular formula C18H18N2S B14238437 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine CAS No. 365428-59-7

4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine

Cat. No.: B14238437
CAS No.: 365428-59-7
M. Wt: 294.4 g/mol
InChI Key: CCRKECOHESPDCA-UHFFFAOYSA-N
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Description

4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine is a chemical compound with a complex structure that includes a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades that regulate cellular responses to external stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

365428-59-7

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-ethyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C18H18N2S/c1-4-16-20-17(14-7-5-6-12(2)10-14)18(21-16)15-8-9-19-13(3)11-15/h5-11H,4H2,1-3H3

InChI Key

CCRKECOHESPDCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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